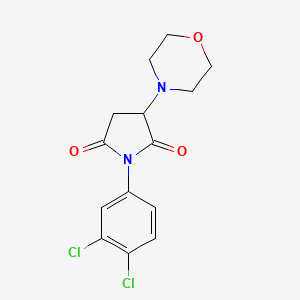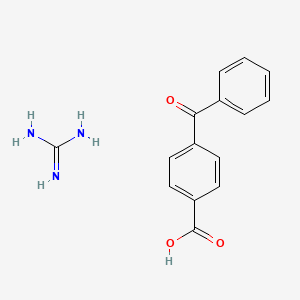
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as DMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it a promising candidate for a wide range of applications, including drug discovery, neuroscience research, and materials science.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as an antagonist at the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this receptor, 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione may help to protect neurons from damage and prevent the development of neurodegenerative diseases.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in animal models. These include the ability to improve cognitive function, reduce inflammation, and protect against oxidative stress. 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been shown to have anxiolytic and antidepressant effects, which could make it a promising candidate for the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione for use in scientific research is its unique structure, which makes it a versatile molecule that can be modified in a variety of ways to produce new compounds with different properties. However, one limitation of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another area of potential research is in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione and its potential applications in a variety of fields.
Synthesis Methods
The synthesis of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione typically involves a multi-step process that begins with the reaction of 3,4-dichlorophenylacetic acid with morpholine to form the corresponding amide. This amide is then cyclized to form the pyrrolidinedione ring, which is subsequently chlorinated to produce 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. The synthesis of 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione requires careful control of reaction conditions and purification steps to ensure the production of a high-purity product.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. One area of particular interest is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(3,4-dichlorophenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have potential as a neuroprotective agent, which could help to prevent or slow the progression of these diseases.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-2-1-9(7-11(10)16)18-13(19)8-12(14(18)20)17-3-5-21-6-4-17/h1-2,7,12H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAFZYXHUPSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)
![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)


![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)

![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)